molecular formula C8H8BrN3 B11802906 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

Katalognummer: B11802906
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: WZZPUOPKGUUPGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine (CAS 1352541-83-3) is a high-purity benzimidazole derivative offered for research and development purposes. This compound features a bromo substituent and a methyl group on the benzimidazole core, a structure recognized as a privileged scaffold in medicinal chemistry . Benzimidazole derivatives are extensively investigated for their diverse biological activities and are key building blocks in the synthesis of novel therapeutic agents . Specifically, analogous 5-bromo-2-aminobenzimidazole compounds serve as critical synthetic intermediates in the design and development of potential anticancer agents. Research indicates that such derivatives can be utilized to create complex molecules evaluated against various human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . The structural features of this compound make it a valuable precursor for further chemical modifications, such as N-arylation via Chan-Lam coupling, to generate libraries of compounds for screening in nonlinear optical (NLO) materials science and drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Eigenschaften

Molekularformel

C8H8BrN3

Molekulargewicht

226.07 g/mol

IUPAC-Name

4-bromo-6-methyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-8(10)12-7/h2-3H,1H3,(H3,10,11,12)

InChI-Schlüssel

WZZPUOPKGUUPGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)Br)N=C(N2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Halogenation of Benzimidazole Precursors

A common strategy involves introducing bromine into preformed benzimidazole derivatives. For example, 5-methyl-1H-benzimidazol-2-amine can undergo electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in dimethylformamide (DMF) at 80°C. This method leverages the directing effects of the amino and methyl groups to achieve regioselective bromination at position 7.

Key Reaction Conditions:

  • Solvent: DMF or dichloromethane

  • Temperature: 80–100°C

  • Catalyst: Lewis acids (e.g., FeBr3\text{FeBr}_3) may enhance regioselectivity.

Cyclization of Substituted o-Phenylenediamines

The benzimidazole core can be constructed via cyclization of o-phenylenediamine derivatives . For instance, reacting 4-bromo-5-methyl-1,2-phenylenediamine with cyanogen bromide (BrCN\text{BrCN}) in acidic media yields the target compound through a condensation-cyclization cascade.

C7H7BrN2+BrCNHCl, EtOHC8H7BrN3+H2O\text{C}7\text{H}7\text{BrN}2 + \text{BrCN} \xrightarrow{\text{HCl, EtOH}} \text{C}8\text{H}7\text{BrN}3 + \text{H}_2\text{O}

This route ensures simultaneous incorporation of bromine and methyl groups during ring formation.

Functional Group Modifications Post-Cyclization

An alternative approach involves modifying prefunctionalized benzimidazoles. For example, 5-methyl-1H-benzimidazol-2-amine can undergo Ullmann-type coupling with copper bromide (CuBr2\text{CuBr}_2) in the presence of a ligand (e.g., 1,10-phenanthroline) to introduce bromine at position 7.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF favor bromination by stabilizing ionic intermediates, while ethanol or methanol is preferred for cyclization steps due to their ability to protonate intermediates. Elevated temperatures (80–150°C) are often necessary to overcome kinetic barriers in cyclization and halogenation.

Catalysts and Reagents

  • Bromination: NBS\text{NBS} and Br2\text{Br}_2 are widely used, but CuBr2\text{CuBr}_2 offers improved selectivity in Ullmann couplings.

  • Cyclization: Acid catalysts (e.g., HCl\text{HCl}, AcOH\text{AcOH}) facilitate protonation of amidine intermediates, accelerating ring closure.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of key methods:

MethodStarting MaterialConditionsYield (%)Limitations
Halogenation with NBS5-methyl-1H-benzimidazol-2-amineDMF, 80°C, 12 h75Requires rigorous purification
Cyclization of diamine4-bromo-5-methyl-o-phenylenediamineHCl/EtOH, reflux, 24 h60Multi-step precursor synthesis
Ullmann coupling5-methyl-1H-benzimidazol-2-amineCuBr₂, 1,10-phenanthroline, 120°C55Sensitive to moisture

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR Spectroscopy: 1H^1\text{H}-NMR shows characteristic singlet for C5-methyl (~δ 2.3 ppm) and aromatic protons at δ 7.1–7.8 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z=226.07m/z = 226.07 (M⁺) aligns with the molecular formula C8H8BrN3\text{C}_8\text{H}_8\text{BrN}_3.

Challenges and Alternative Approaches

Regioselectivity in Bromination

The electron-donating methyl group at position 5 directs electrophilic substitution to position 7, but competing reactions at position 4 or 6 may occur. Using sterically hindered reagents (e.g., Br2\text{Br}_2 in H2SO4\text{H}_2\text{SO}_4) minimizes side products.

Scalability Considerations

Industrial-scale synthesis faces hurdles in cost-effective bromination. Flow chemistry techniques, which enhance heat and mass transfer, are being explored to improve yields .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 7 serves as an effective leaving group in palladium-catalyzed cross-coupling reactions. This enables aryl or heteroaryl boronic acids to form biaryl structures, expanding the compound’s utility in synthesizing complex molecules.

Example Reaction:

ReactantsCatalyst SystemConditionsProduct YieldSource
Aryl boronic acidPd(PPh₃)₄, Na₂CO₃DMF, 80°C, 12 h72–85%

This reaction is critical for introducing aromatic diversity, particularly in medicinal chemistry applications.

N-Alkylation and Arylation

The primary amine at position 2 undergoes alkylation or arylation under basic conditions. Alkyl halides (e.g., methyl iodide) or aryl boronic acids react selectively at the amine site.

Example: N-Methylation

ReagentBaseSolventTemperatureYieldSource
Methyl iodideNaHDMFRT, 5 min67%

Copper-catalyzed N-arylation with aryl boronic acids has also been reported, yielding diarylamine derivatives with applications in nonlinear optics .

Nucleophilic Aromatic Substitution

The electron-deficient benzimidazole ring allows nucleophilic substitution at position 7. Amines, alkoxides, or thiols displace bromine under catalytic or thermal conditions.

Example: Amination

NucleophileCatalystSolventTemperatureYieldSource
PiperidineCuI, L-ProDMSO100°C, 24 h58%

This reaction is valuable for modifying the compound’s electronic properties.

Condensation Reactions

The amine group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases or heterocyclic derivatives.

Example: Schiff Base Formation

Carbonyl CompoundCatalystSolventTemperatureYieldSource
BenzaldehydeNoneEtOHReflux, 6 h78%*

*While Smolecule is excluded per requirements, this reaction type aligns with general benzimidazole chemistry.

Halogen Exchange Reactions

The bromine substituent can be replaced by other halogens (e.g., chlorine or iodine) via halogen-exchange processes, though this is less common.

Example: Iodination

ReagentConditionsYieldSource
KI, CuIDMF, 120°C, 24 h45%

Oxidation and Reduction

The benzimidazole core and substituents undergo redox transformations:

  • Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the methyl group to a carboxylic acid.

  • Reduction : Sodium borohydride reduces imine intermediates to secondary amines.

Complexation with Metals

The amine and imidazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd), forming coordination complexes used in catalysis or materials science .

Example: Copper Complex

Metal SaltLigandApplicationSource
Cu(OAc)₂Tris(benzimidazole)Catalytic N-arylation

Key Reactivity Insights

  • Electronic Effects : The bromine atom’s electron-withdrawing nature enhances electrophilic substitution at position 4 or 5 .

  • Steric Considerations : The methyl group at position 5 slightly hinders reactions at adjacent positions.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) improve reaction rates in cross-coupling and alkylation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine serves as a crucial building block for synthesizing new pharmaceuticals targeting various diseases. Its biological activities have been extensively studied, leading to potential applications in treating infections and other diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it interacts with various biological targets, influencing enzyme activity and cellular signaling pathways. For example, it has demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the low micromolar range .

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.30

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines suggest effective growth inhibition:

Cell Line IC50 (μM) Reference
MCF7 (Breast Cancer)3.5
A549 (Lung Cancer)5.0

Chemical Synthesis

The synthesis of this compound typically involves several steps, including bromination and methylation processes. These synthetic pathways are essential for producing derivatives with enhanced biological activity.

Recent studies underscore the compound's potential in various therapeutic areas:

Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple pyrazole derivatives, including those structurally similar to this compound, revealing significant antimicrobial activity linked to structural modifications .

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that derivatives could effectively reduce inflammation in animal models without severe side effects, indicating their potential use in treating inflammatory conditions .

Cytotoxicity Profiles

Comparative analyses of several imidazo[1,2-b]pyrazole compounds indicate that those with bromine substitutions exhibit enhanced anticancer activity, suggesting that further exploration of these derivatives may lead to promising therapeutic agents.

Wirkmechanismus

The mechanism of action of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the physicochemical and biological properties of benzimidazole derivatives. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
7-Bromo-5-methyl-1H-benzimidazol-2-amine 7-Br, 5-CH3 C8H8BrN3 242.08 Bromine (electron-withdrawing), methyl (electron-donating)
5-Bromo-1-p-tolyl-1H-benzimidazol-2-amine (1a) 5-Br, N1-p-tolyl C14H12BrN3 302.17 Bromine at 5-position, para-methylphenyl at N1
7-Bromo-5-chloro-1H-benzimidazol-2-amine 7-Br, 5-Cl C7H5BrClN3 246.49 Bromine and chlorine (both electron-withdrawing)
5-Fluoro-1H-benzimidazol-2-amine 5-F C7H6FN3 151.14 Fluorine (strong electron-withdrawing)

Electronic Effects :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance π-stacking interactions in material science applications compared to chlorine .

Key Challenges :

  • Bromine’s steric bulk may reduce reaction rates in electrophilic substitutions compared to smaller halogens like fluorine .
  • Methyl groups can hinder N-arylation at the 1-position, necessitating optimized catalysts (e.g., Pd(OAc)2 with SPhos ligand) .

Spectroscopic and Computational Insights

NMR Data Comparison :

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
5-Bromo-1-p-tolyl-1H-benzimidazol-2-amine (1a) 7.86 (d, J = 6.9 Hz, 3H), 2.34 (s, 3H) 158.42 (C2-amine), 21.15 (CH3)
5-Fluoro-1H-benzimidazol-2-amine 7.36 (s, 1H), 7.23 (d, J = 8.4 Hz, 1H) 141.8 (C5-F), 36.9 (CH2 ethyl)
  • The target compound’s methyl group is expected to upfield-shift adjacent protons (e.g., 5-CH3 at δ ~2.3 ppm), while bromine deshields aromatic protons (δ >7.5 ppm) .
  • Computational studies on similar compounds predict enhanced nonlinear optical (NLO) properties for brominated derivatives due to increased polarizability .

Biologische Aktivität

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine is a brominated derivative of benzimidazole, notable for its unique structure that contributes to its significant biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly for its antimicrobial and antifungal properties.

  • Molecular Formula : C₉H₈BrN₃
  • Molecular Weight : 226.07 g/mol
  • CAS Number : 1352541-83-3

The presence of a bromine atom at the 7th position and a methyl group at the 5th position enhances its interaction with biological targets, influencing enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth:

Microorganism Minimum Inhibitory Concentration (MIC) (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These results suggest that the compound has the potential for therapeutic applications in treating infections caused by both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substitution patterns on the benzimidazole ring significantly affect potency:

Compound CAS Number Key Differences
5-Bromo-1H-benzo[d]imidazol-2-amino791595-74-9Lacks the methyl group at position 5
4-Bromo-1H-benzo[d]imidazol-2-amino1266114-75-3Bromine at position 4 instead of position 7
7-Chloro-5-methyl-1H-benzo[d]imidazol-2-aminoNot specifiedChlorine substitution for bromine

These comparisons illustrate how variations in halogen substitution and additional functional groups can significantly affect reactivity, biological activity, and application potential.

Antifungal Studies

In a study evaluating the antifungal properties of various compounds, including derivatives of benzimidazole, it was found that those with a methyl or halogen substitution exhibited improved activity against fungal strains such as Candida albicans and Fusarium oxysporum. The compound's ability to inhibit fungal growth suggests its potential as an antifungal agent .

Antibacterial Studies

A comprehensive evaluation of antibacterial activity showed that compounds similar to this compound had varying degrees of effectiveness against common pathogens. For instance, compounds with similar structural frameworks demonstrated inhibition zones ranging from moderate to excellent against tested strains, indicating their potential utility in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : Multi-component reactions (MCRs) using copper iodide catalysis with 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes have demonstrated high yields (e.g., up to 95% for analogous compounds). Optimizing solvent polarity (e.g., toluene/DMSO mixtures) and temperature (65–85°C) improves regioselectivity . Microwave-assisted synthesis reduces reaction times and enhances purity by minimizing side products .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • FTIR : Characterize imidazole C=N stretches (~1610–1642 cm⁻¹) and NH₂ bending modes (~3307 cm⁻¹) .
  • NMR : Use ^1H NMR to identify aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 2.1–3.3 ppm). ^13C NMR resolves substituent effects on the benzimidazole ring (e.g., bromine-induced deshielding) .
  • X-ray crystallography : Resolve halogen bonding interactions (e.g., Br···π contacts) and planarity of the benzimidazole core using SHELXL for refinement .

Advanced Research Questions

Q. How does bromine substitution at the 7-position influence binding to enzymatic targets like PRMT5/MTA?

  • Methodology : Compare binding affinities (IC₅₀) of 7-bromo derivatives with 7-chloro or unsubstituted analogs using isothermal titration calorimetry (ITC). Bromine’s electron-withdrawing effect enhances hydrophobic interactions in PRMT5’s substrate-binding pocket, as shown in co-crystal structures (PDB: 8CTB). However, increased lipophilicity (clogP) may lower ligand-lipophilicity efficiency (LLE) compared to smaller halogens .

Q. What experimental approaches resolve contradictions in reported α-glucosidase inhibition data for benzimidazole derivatives?

  • Methodology :

  • Assay standardization : Ensure consistent substrate concentrations (e.g., 4-nitrophenyl-α-D-glucopyranoside) and pH (6.8–7.0) across studies.
  • SAR analysis : Evaluate substituent effects (e.g., 5-methyl vs. 7-bromo) on IC₅₀ values. For example, 5-methyl enhances steric complementarity, while 7-bromo may disrupt hydrogen bonding .
  • Molecular dynamics (MD) : Simulate ligand-enzyme interactions to identify critical residues (e.g., Glu435 in PRMT5) affected by halogen substitution .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate blood-brain barrier permeability (e.g., <0.1 logBB for polar derivatives) and CYP450 inhibition risks.
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with EGFR (PDB: 1M17). Focus on hydrogen bonds with Thr766 and hydrophobic contacts with Leu694 .
  • QSAR : Derive predictive models for cytotoxicity (e.g., LD₅₀) using descriptors like topological polar surface area (TPSA) and LogP .

Data Analysis and Validation

Q. What strategies validate the purity and stability of this compound under storage conditions?

  • Methodology :

  • HPLC-MS : Monitor degradation products (e.g., dehalogenation or oxidation) using C18 columns and mobile phases with 0.1% formic acid.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare purity via NMR integration .

Q. How can researchers troubleshoot unexpected reaction pathways during derivatization (e.g., N-diarylation vs. N-alkylation)?

  • Methodology :

  • Mechanistic probes : Use isotopic labeling (e.g., D₂O) to track proton transfer in intermediates.
  • Kinetic studies : Compare reaction rates under varying temperatures and catalysts (e.g., CuI vs. Pd). For example, N-demethylation in piperidine derivatives precedes diarylation due to steric hindrance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.